1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

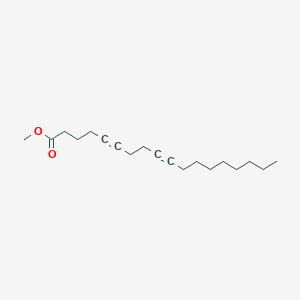

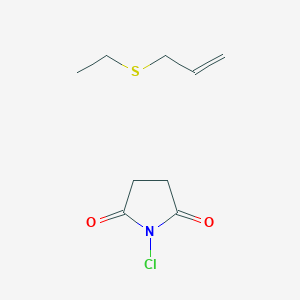

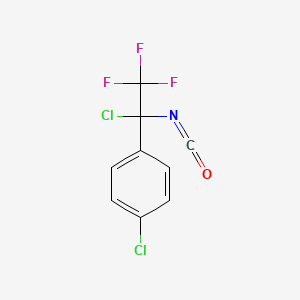

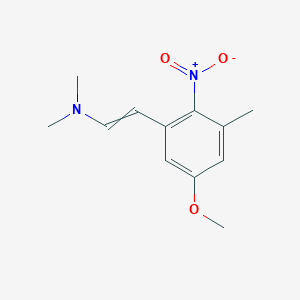

1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene is a compound that combines the properties of two distinct chemical entities. The first part, 1-Chloropyrrolidine-2,5-dione, is known for its use as a chlorinating agent and mild oxidant. The second part, 3-ethylsulfanylprop-1-ene, is an organic compound with a sulfanyl group attached to a propene chain. This combination of functionalities makes the compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorinating agents such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions usually involve an aqueous or organic solvent medium, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.

3-ethylsulfanylprop-1-ene can be synthesized through the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent like ethanol or acetone, and the mixture is refluxed to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.

For 3-ethylsulfanylprop-1-ene, industrial production may involve continuous flow reactors where 3-chloropropene and ethanethiol are reacted under controlled conditions. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:

Oxidation: It can act as a mild oxidant in organic synthesis.

Substitution: It is commonly used as a chlorinating agent, where it transfers the chlorine atom to other molecules.

3-ethylsulfanylprop-1-ene primarily undergoes:

Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles.

Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions involving 1-Chloropyrrolidine-2,5-dione.

Chlorination: Common reagents include chlorine gas, sodium hypochlorite, and t-butylhypochlorite.

Addition: Electrophiles like halogens, hydrogen halides, and other reactive species can add to the double bond in 3-ethylsulfanylprop-1-ene.

Major Products Formed

Oxidation: Oxidized products such as alcohols, ketones, or carboxylic acids.

Chlorination: Chlorinated organic compounds.

Addition: Halogenated or hydrogenated products depending on the electrophile used.

Scientific Research Applications

1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to selectively chlorinate electron-rich aromatic compounds makes it valuable in medicinal chemistry.

3-ethylsulfanylprop-1-ene finds applications in the synthesis of sulfur-containing organic compounds. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science. Its reactivity towards electrophiles makes it a versatile building block in organic synthesis.

Mechanism of Action

1-Chloropyrrolidine-2,5-dione exerts its effects through the transfer of the chlorine atom to other molecules. The highly reactive N-Cl bond facilitates the chlorination process, making it an effective chlorinating agent. In oxidation reactions, it acts as an electron acceptor, facilitating the oxidation of substrates.

3-ethylsulfanylprop-1-ene undergoes addition reactions through the interaction of the double bond with electrophiles. The sulfanyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

N-Bromosuccinimide (NBS): Similar to 1-Chloropyrrolidine-2,5-dione, but with a bromine atom instead of chlorine. Used as a brominating agent.

N-Iodosuccinimide (NIS): Contains an iodine atom and is used as an iodinating agent.

Chloramine-T: Another chlorinating agent with a different structure but similar reactivity.

Uniqueness

1-Chloropyrrolidine-2,5-dione is unique due to its mild oxidizing properties and selective chlorination capabilities. Its stability and ease of handling make it preferable in many synthetic applications.

3-ethylsulfanylprop-1-ene stands out due to its dual functionality, combining a reactive double bond with a nucleophilic sulfanyl group. This combination allows for diverse reactivity and applications in organic synthesis.

Properties

CAS No. |

59321-40-3 |

|---|---|

Molecular Formula |

C9H14ClNO2S |

Molecular Weight |

235.73 g/mol |

IUPAC Name |

1-chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene |

InChI |

InChI=1S/C5H10S.C4H4ClNO2/c1-3-5-6-4-2;5-6-3(7)1-2-4(6)8/h3H,1,4-5H2,2H3;1-2H2 |

InChI Key |

HAYVIFANRQBFRI-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC=C.C1CC(=O)N(C1=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)

![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)

![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)